molecular formula C12H18N2S B14192177 1-(4-Ethylsulfanylphenyl)piperazine CAS No. 918884-36-3

1-(4-Ethylsulfanylphenyl)piperazine

Cat. No.: B14192177
CAS No.: 918884-36-3
M. Wt: 222.35 g/mol
InChI Key: MFKPQXVGFROLSK-UHFFFAOYSA-N
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Description

1-(4-Ethylsulfanylphenyl)piperazine is a substituted phenylpiperazine derivative characterized by a piperazine ring linked to a phenyl group bearing an ethylsulfanyl (-S-CH₂CH₃) substituent at the para position. Piperazine derivatives are typically synthesized via nucleophilic substitution or ring-opening reactions involving thiolates or halogenated precursors .

Properties

CAS No.

918884-36-3

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

1-(4-ethylsulfanylphenyl)piperazine

InChI

InChI=1S/C12H18N2S/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3

InChI Key

MFKPQXVGFROLSK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylsulfanylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the ethylsulfanyl group to a sulfone or sulfoxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents onto the piperazine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring, enhancing its biological activity .

Mechanism of Action

The mechanism of action of 1-(4-Ethylsulfanylphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, piperazine derivatives have been shown to inhibit protein kinases and other enzymes, contributing to their therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Phenylpiperazine derivatives vary in substituent type, position, and biological activity. Key comparisons include:

Compound Substituent Key Properties/Applications References
1-(4-Ethylsulfanylphenyl)piperazine Para-ethylsulfanyl (-S-CH₂CH₃) Hypothesized enhanced lipophilicity; potential serotonin receptor modulation (inferred from analogs).
1-(3-Chlorophenyl)piperazine (mCPP) Meta-chloro (-Cl) Serotonin receptor agonist (5-HT₁B/₂C); used in psychoactive substances.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Meta-CF₃ 5-HT₁B/₂C agonist; often combined with BZP in "legal highs."
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl + benzoyl Cytotoxic agents against liver, breast, and colon cancer cell lines (IC₅₀: 10–50 µM).
1-(2-Methoxyphenyl)piperazine Ortho-methoxy (-OCH₃) Studied for spectroscopic properties; exhibits π→π* transitions and HOMO-LUMO gaps ~4.5 eV.

Pharmacological Activity

  • Receptor Selectivity : Substituent position (para vs. meta) significantly impacts receptor affinity. For example, mCPP (meta-Cl) shows 5-HT₁B/₂C selectivity, while para-substituted analogs like 1-(4-bromophenyl)piperazine (pBPP) may exhibit distinct binding profiles . The ethylsulfanyl group’s electron-donating nature could modulate serotonin receptor interactions, though direct data is lacking.
  • Cytotoxicity : 1-(4-Chlorobenzhydryl)piperazine derivatives with benzoyl groups demonstrate potent anti-cancer activity (e.g., compound 5a: IC₅₀ = 19.66 µM against HEPG2 cells) . The ethylsulfanyl analog’s efficacy would depend on substituent steric and electronic effects.
  • Psychoactive Effects: Piperazines like BZP and TFMPP act as stimulants via monoamine receptor modulation . The ethylsulfanyl group’s bulkiness might reduce CNS penetration compared to smaller substituents (e.g., Cl, CF₃).

Physicochemical Properties

  • Stability : Piperazines with electron-withdrawing groups (e.g., -SO₂- in 1-[(4-acetylphenyl)sulfonyl]-4-methylpiperazine) exhibit greater metabolic resistance . Ethylsulfanyl’s moderate electron-donating capacity may render the compound prone to oxidative metabolism.

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